molecular formula C4H4N2O2S B13128253 Pyridazine-3-sulfinicacid

Pyridazine-3-sulfinicacid

Cat. No.: B13128253
M. Wt: 144.15 g/mol
InChI Key: PLNHXLSGEQBXRN-UHFFFAOYSA-N
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Description

Pyridazine-3-sulfinicacid is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms

Chemical Reactions Analysis

Types of Reactions: Pyridazine-3-sulfinicacid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfo group and the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

Pyridazine-3-sulfinicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridazine-3-sulfinicacid involves its interaction with specific molecular targets and pathways. For instance, some pyridazine derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to antiplatelet effects, making these compounds useful in preventing blood clots.

Comparison with Similar Compounds

    Pyridazine: A six-membered ring with two adjacent nitrogen atoms, similar to pyridazine-3-sulfinicacid but without the sulfo group.

    Pyrimidine: A six-membered ring with nitrogen atoms at positions 1 and 3.

    Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.

Uniqueness: this compound is unique due to the presence of the sulfo group, which imparts distinct chemical properties and reactivity compared to other pyridazine derivatives. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

pyridazine-3-sulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c7-9(8)4-2-1-3-5-6-4/h1-3H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNHXLSGEQBXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)S(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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